4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine
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Overview
Description
4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine is a heterocyclic compound that belongs to the class of pyrimidoazepines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to an azepine ring The presence of a methoxy group at the 4-position adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable diamine with a methoxy-substituted aldehyde, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced analogs.
Substitution: The methoxy group and other positions on the ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at different positions on the ring.
Scientific Research Applications
4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic uses.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-D]Pyrimidine: Another bicyclic compound with a similar core structure but different substituents.
Pyrazolo[3,4-D]Pyrimidine: A related compound with a pyrazole ring fused to a pyrimidine ring.
Pyrido[2,3-D]Pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring.
Uniqueness
4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine is unique due to the presence of the methoxy group at the 4-position and the specific arrangement of the fused rings
Properties
IUPAC Name |
4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-9-7-2-4-10-5-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUQPSFJSJHJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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